Butyl-delta(9)-tetrahydrocannabinol

Description

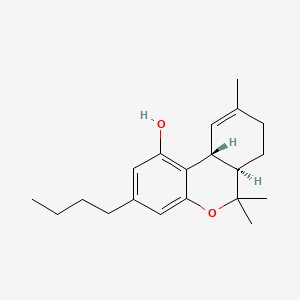

Structure

3D Structure

Properties

IUPAC Name |

(6aR,10aR)-3-butyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-5-6-7-14-11-17(21)19-15-10-13(2)8-9-16(15)20(3,4)22-18(19)12-14/h10-12,15-16,21H,5-9H2,1-4H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCQSGYWGBDSIY-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208712 | |

| Record name | Tetrahydrocannabinol-C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60008-00-6 | |

| Record name | (6aR-trans)-3-Butyl-6a,7,8,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl-delta(9)-tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrocannabinol-C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BUTYL-.DELTA.9-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIC9QAS59U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a naturally occurring cannabinoid and a homolog of delta(9)-tetrahydrocannabinol (Δ⁹-THC).[1][2] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cannabinoid research.

Chemical Identity and Structure

Butyl-delta(9)-tetrahydrocannabinol, also known as Δ⁹-THC-butyl or THCB, is a phytocannabinoid identified in the Cannabis sativa L. plant.[1] Its chemical structure is characterized by a dibenzopyran core with a butyl side chain at the C3 position, distinguishing it from the more abundant pentyl homolog, Δ⁹-THC.

Table 1: Chemical Identifiers for Butyl-delta(9)-tetrahydrocannabinol

| Identifier | Value | Source(s) |

| IUPAC Name | (6aR,10aR)-3-butyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | [3] |

| Chemical Formula | C₂₀H₂₈O₂ | [1][4] |

| Molecular Weight | 300.44 g/mol | [2][5][6] |

| CAS Number | 60008-00-6 | [1][4] |

| Synonyms | Δ⁹-THC-butyl, Δ⁹-THC-C4, THCB, Butyl-delta(9)-thc | [1][3][4] |

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. While extensive experimental data for Δ⁹-THCB is still emerging, a combination of predicted and available experimental data for it and its close analog, Δ⁹-THC, provides valuable insights.

Table 2: Physicochemical Data for Butyl-delta(9)-tetrahydrocannabinol

| Property | Value | Type | Source(s) |

| Melting Point | Not available | Experimental | |

| Boiling Point | 375.7 ± 42.0 °C | Predicted | [6][7] |

| Density | 1.024 ± 0.06 g/cm³ | Predicted | [6][7] |

| Water Solubility | Insoluble | Qualitative | [8] |

| pKa | 9.78 ± 0.60 | Predicted | [6] |

| logP | 6.4 | Computed | [3] |

Note on Analog Data (Δ⁹-THC): For comparative purposes, the experimentally determined pKa of Δ⁹-THC is approximately 10.6.[9][10] The experimental boiling point of Δ⁹-THC is reported as 200 °C at 0.02 mmHg.[11][12] Its water solubility is approximately 2.8 mg/L at 23 °C.[10][11]

Solubility in Organic Solvents: Δ⁹-THCB exhibits good solubility in a range of organic solvents, a characteristic typical of lipophilic cannabinoids.[6][13]

Table 3: Solubility of Butyl-delta(9)-tetrahydrocannabinol in Organic Solvents

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 50 mg/mL | [6][13] |

| Dimethyl sulfoxide (DMSO) | 60 mg/mL | [6][13] |

| Ethanol | 35 mg/mL | [6][13] |

| Methanol | 30 mg/mL | [6][13] |

Experimental Protocols for Physicochemical Property Determination

Standard methodologies are employed to determine the physicochemical properties of cannabinoids. The following sections outline the general experimental protocols that can be applied to Δ⁹-THCB.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline compound is a key indicator of its purity. The capillary method is a widely used technique for its determination.[14][15][16]

Caption: Workflow for micro-boiling point determination using a Thiele tube.

Methodology:

-

Sample Preparation: A small volume of liquid Δ⁹-THCB is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube. [17]2. Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). [18]3. Heating and Observation: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as bubbles. The heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating that the vapor pressure of the sample equals the atmospheric pressure. [17]4. Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. [17]

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a standard procedure.

Experimental Workflow: logP Determination

Caption: Workflow for determining logP using the shake-flask method.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together and allowing them to separate.

-

Partitioning: A known amount of Δ⁹-THCB is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the analyte between the two immiscible liquids.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of Δ⁹-THCB in both the n-octanol and water phases is determined using a validated analytical method, typically reverse-phase HPLC with UV or mass spectrometric detection. [19]5. Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of Δ⁹-THCB in the n-octanol phase to its concentration in the water phase.

Signaling Pathways

Δ⁹-THCB exerts its biological effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). [2]The affinity of Δ⁹-THCB for these receptors is reported to be comparable to that of Δ⁹-THC. [2]

CB1 and CB2 Receptor Signaling Cascade

Upon binding of Δ⁹-THCB to CB1 or CB2 receptors, a conformational change is induced, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family. [4][5]This initiates a cascade of intracellular signaling events.

Signaling Pathway of Δ⁹-THCB at Cannabinoid Receptors

Caption: Simplified signaling cascade following Δ⁹-THCB binding to CB1/CB2 receptors.

Key Signaling Events:

-

G-Protein Activation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits. [3]2. Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [1][4][6]This, in turn, reduces the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca2+) channels. [5]4. Activation of MAPK Pathway: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including the ERK pathway. [2][5][7]This pathway is crucial for regulating cell proliferation, differentiation, and survival.

-

Transcriptional Regulation: Changes in PKA and MAPK activity ultimately lead to the altered phosphorylation and activity of various transcription factors, resulting in changes in gene expression. [20] This comprehensive guide provides foundational knowledge on the physicochemical properties of Butyl-delta(9)-tetrahydrocannabinol. As research into this and other minor cannabinoids continues, a deeper understanding of their properties and biological activities will undoubtedly emerge, paving the way for new therapeutic applications.

References

- 1. The peripheral cannabinoid receptor: adenylate cyclase inhibition and G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 4. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cannabinoid inhibition of adenylate cyclase-mediated signal transduction and interleukin 2 (IL-2) expression in the murine T-cell line, EL4.IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cannabis-induced cytotoxicity in leukemic cell lines: the role of the cannabinoid receptors and the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lumirlab.com [lumirlab.com]

- 9. Physiochemical properties, solubility, and protein binding of delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

- 11. Tetrahydrocannabinol | C21H30O2 | CID 16078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. research.tue.nl [research.tue.nl]

- 13. Khan Academy [khanacademy.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. davjalandhar.com [davjalandhar.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. Delta 9-tetrahydrocannabinol-induced MAPK/ERK and Elk-1 activation in vivo depends on dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Butyl-delta(9)-tetrahydrocannabinol: A Technical Guide for Research Applications

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the synthesis of Butyl-delta(9)-tetrahydrocannabinol (Butyl-THC or Δ⁹-THCB), a homologue of delta(9)-tetrahydrocannabinol (THC). This document provides detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and biological signaling pathways.

Butyl-THC, a naturally occurring phytocannabinoid, is distinguished from its more prevalent counterpart, THC, by the presence of a butyl side chain instead of a pentyl group on the aromatic ring. This structural variation influences its pharmacological profile, making it a molecule of significant interest for cannabinoid research. The primary route for the synthesis of Butyl-THC involves the acid-catalyzed condensation of 4-butylresorcinol with a suitable monoterpene, most commonly (+)-p-mentha-2,8-dien-1-ol.

Experimental Protocols

The following section details the key experimental procedures for the synthesis of Butyl-delta(9)-tetrahydrocannabinol.

Synthesis of (-)-trans-Δ⁹-Butyl-tetrahydrocannabinol

This procedure is adapted from established methods for the synthesis of THC analogues, employing a Friedel-Crafts alkylation reaction.

Materials:

-

4-Butylresorcinol

-

(+)-p-Mentha-2,8-dien-1-ol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 4-butylresorcinol (1 equivalent) and (+)-p-mentha-2,8-dien-1-ol (1-1.2 equivalents) in anhydrous dichloromethane.

-

Reaction Initiation: Cool the reaction mixture to -10 °C to -5 °C using an ice-salt bath. Slowly add boron trifluoride diethyl etherate (1-1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at this temperature, monitoring the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Workup: Separate the organic layer and wash it sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure (-)-trans-Δ⁹-Butyl-tetrahydrocannabinol.

Quantitative Data

The following tables summarize key quantitative data for Butyl-delta(9)-tetrahydrocannabinol.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₂ | General Chemical Knowledge |

| Molecular Weight | 300.44 g/mol | General Chemical Knowledge |

| Appearance | Resin | Analogous Compounds |

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Characteristic signals include aromatic protons, olefinic protons, and aliphatic protons of the butyl and terpene moieties. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Resonances corresponding to the aromatic carbons, olefinic carbons, and aliphatic carbons of the molecule. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 300, with characteristic fragmentation patterns. |

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of Butyl-delta(9)-tetrahydrocannabinol.

Caption: General workflow for the synthesis of Butyl-THC.

Signaling Pathway of Butyl-THC

The following diagram illustrates the signaling pathway of Butyl-delta(9)-tetrahydrocannabinol upon binding to cannabinoid receptors.

The Discovery and Isolation of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB) from Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a butyl homolog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). Δ⁹-THCB was first identified and isolated from the medicinal Cannabis sativa L. variety FM2.[1][2][3][4] This document details the experimental protocols for the extraction, isolation, and purification of this novel phytocannabinoid. Furthermore, it presents quantitative data on its binding affinities to cannabinoid receptors CB1 and CB2, and summarizes the findings from in vivo studies assessing its pharmacological effects. Visualizations of the isolation workflow and the putative signaling pathway of Δ⁹-THCB are provided to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction

The diverse chemical landscape of Cannabis sativa L. continues to yield novel phytocannabinoids with unique pharmacological profiles. The discovery of Δ⁹-tetrahydrocannabutol (Δ⁹-THCB), a butyl analog of Δ⁹-THC, has opened new avenues for cannabinoid research.[1][2][3][4] Isolated from the Italian medicinal cannabis variety FM2, Δ⁹-THCB possesses a four-term alkyl side chain, distinguishing it from its more prevalent pentyl counterpart, Δ⁹-THC.[1][2][3][4] This structural variation has significant implications for its interaction with the endocannabinoid system, demonstrating a binding affinity for the human CB1 receptor comparable to that of Δ⁹-THC.[1][2][3][4] This guide serves as a technical resource, compiling the essential methodologies and data related to the discovery and isolation of Δ⁹-THCB.

Isolation and Purification of Δ⁹-THCB from Cannabis sativa var. FM2

The isolation of Δ⁹-THCB from the inflorescence of the medicinal Cannabis sativa variety FM2 involves a multi-step process encompassing extraction and chromatographic separation. The general workflow is depicted below.

Experimental Protocol: Extraction

The initial step involves the extraction of cannabinoids from the plant material. While the specific solvent system used for the initial discovery of Δ⁹-THCB is detailed in the primary literature, a general protocol is as follows:

-

Plant Material Preparation: The inflorescences of Cannabis sativa var. FM2 are dried and ground to a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Common solvents for cannabinoid extraction include ethanol, hexane, or supercritical CO₂.[5] The choice of solvent influences the profile of the extracted compounds. For instance, ethanol is effective at extracting a broad range of cannabinoids.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract rich in cannabinoids and other plant metabolites.

Experimental Protocol: Chromatographic Purification

The crude extract is a complex mixture requiring further purification to isolate individual cannabinoids. Flash chromatography is a commonly employed technique for this purpose.[6]

-

Column Preparation: A chromatography column is packed with a suitable stationary phase, such as silica gel or a reversed-phase C18 material.[6]

-

Sample Loading: The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

Elution: A mobile phase, consisting of a gradient of solvents with increasing polarity (e.g., a mixture of n-hexane and ethyl acetate for normal phase chromatography), is passed through the column.

-

Fraction Collection: As the solvent mixture flows through the column, the different compounds in the extract separate based on their affinity for the stationary and mobile phases. Fractions of the eluate are collected sequentially.

-

Analysis of Fractions: Each fraction is analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the compound of interest, in this case, Δ⁹-THCB.

-

Pooling and Concentration: Fractions containing pure Δ⁹-THCB are pooled, and the solvent is removed to yield the isolated compound. The purity is then confirmed using analytical techniques.[6]

Characterization of Δ⁹-THCB

Once isolated, the chemical structure and purity of Δ⁹-THCB are confirmed through various spectroscopic and spectrometric methods.

Spectroscopic and Spectrometric Analysis

The definitive identification of Δ⁹-THCB was achieved through a combination of the following techniques[1][2][3][4]:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the elucidation of its precise chemical structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Determines the electronic absorption properties of the molecule, which is characteristic of the chromophore present in the cannabinoid structure.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their vibrational frequencies.

-

Electronic Circular Dichroism (ECD): Used to determine the absolute configuration (stereochemistry) of the chiral centers in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition. The fragmentation pattern can also provide structural information.[7]

Quantitative Data

The pharmacological activity of Δ⁹-THCB is primarily determined by its interaction with cannabinoid receptors. The binding affinities for human CB1 and CB2 receptors were determined through competitive binding assays.

| Compound | CB1 Receptor Binding Affinity (Ki, nM) | CB2 Receptor Binding Affinity (Ki, nM) | Reference |

| Δ⁹-THCB | 15 | 51 | [1][2][3][4] |

| (-)-trans-Δ⁹-THC | Comparable to Δ⁹-THCB | Comparable to Δ⁹-THCB | [1][2][3][4] |

Table 1: Binding Affinities of Δ⁹-THCB and Δ⁹-THC for Human Cannabinoid Receptors.

In Vivo Pharmacological Assessment

The physiological effects of Δ⁹-THCB were investigated in mice using established behavioral models.

Formalin Test

This test is used to assess both acute and inflammatory pain responses. The administration of Δ⁹-THCB was evaluated for its potential analgesic and anti-inflammatory properties.[1][3]

Experimental Protocol:

-

Animal Acclimatization: Mice are acclimatized to the testing environment to minimize stress-induced behavioral changes.

-

Drug Administration: A specific dose of Δ⁹-THCB (e.g., 10 or 20 mg/kg, intraperitoneally) is administered to the test group, while a control group receives a vehicle.[8]

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.

-

Behavioral Observation: The time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (acute pain, 0-5 minutes post-injection) and the late phase (inflammatory pain, 15-30 minutes post-injection).

-

Data Analysis: The nociceptive scores of the Δ⁹-THCB-treated group are compared to the control group to determine the analgesic and anti-inflammatory effects.

Tetrad Test

The tetrad test is a series of four assays used to characterize the cannabimimetic activity of a compound, which are mediated by the CB1 receptor. The four components are hypomotility, catalepsy, hypothermia, and analgesia.[9][10] Δ⁹-THCB was found to exhibit partial agonistic activity towards the CB1 receptor in this test.[1][3]

Experimental Protocol:

-

Drug Administration: Mice are administered with Δ⁹-THCB or a vehicle control.

-

Hypomotility Assessment (Open Field Test): The spontaneous locomotor activity of the mouse is measured in an open field arena by tracking the distance traveled over a specific period.[9]

-

Catalepsy Assessment (Bar Test): The mouse's forepaws are placed on a horizontal bar, and the time it remains immobile is recorded. A prolonged period of immobility indicates catalepsy.[9]

-

Hypothermia Assessment: The rectal body temperature of the mouse is measured before and after drug administration.

-

Analgesia Assessment (Hot Plate Test): The mouse is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.[9]

Signaling Pathway

The primary mechanism of action for cannabinoids like Δ⁹-THC is through the activation of cannabinoid receptors, which are G protein-coupled receptors (GPCRs).[11] While the specific downstream signaling cascade of Δ⁹-THCB has not been fully elucidated, it is presumed to follow a similar pathway to that of Δ⁹-THC due to its structural similarity and comparable CB1 receptor affinity.

Upon binding to the CB1 receptor, Δ⁹-THCB is expected to activate the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream signaling pathways, ultimately resulting in the various physiological effects observed, such as altered neurotransmitter release.

Conclusion

The discovery and isolation of Δ⁹-THCB from Cannabis sativa highlight the ongoing potential for identifying novel phytocannabinoids with distinct pharmacological properties. The methodologies outlined in this guide provide a framework for the extraction, purification, and characterization of this and other rare cannabinoids. The comparable CB1 receptor binding affinity to Δ⁹-THC, coupled with its demonstrated in vivo activity, underscores the importance of further research into the therapeutic potential of Δ⁹-THCB. This technical guide is intended to support researchers and drug development professionals in their efforts to explore the full potential of the cannabinoid chemical space.

References

- 1. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. isolation-of-a-high-affinity-cannabinoid-for-the-human-cb1-receptor-from-a-medicinal-cannabis-sativa-variety-9-tetrahydrocannabutol-the-butyl-homologue-of-9-tetrahydrocannabinol - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid isolation procedure for Δ9-tetrahydrocannabinolic acid A (THCA) from Cannabis sativa using two flash chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tetrad test - Wikipedia [en.wikipedia.org]

- 10. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Core Mechanism of Action of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB) is a naturally occurring homologue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of Cannabis sativa. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Δ⁹-THCB, with a focus on its interaction with cannabinoid receptors and the subsequent downstream signaling cascades. This document synthesizes available quantitative data, details experimental methodologies from key studies, and presents visual representations of the relevant biological pathways to serve as a resource for researchers and professionals in the field of cannabinoid pharmacology and drug development.

Introduction

Δ⁹-THCB was first isolated and characterized from a medicinal Cannabis sativa variety, FM2.[1] As a butyl homologue of Δ⁹-THC, its molecular structure differs in the length of the alkyl side chain, a feature known to influence the pharmacological activity of cannabinoids. Understanding the precise mechanism of action of Δ⁹-THCB is crucial for elucidating its potential therapeutic applications and differentiating its pharmacological profile from that of Δ⁹-THC and other cannabinoids.

Interaction with Cannabinoid Receptors

The primary mechanism of action of Δ⁹-THCB involves its interaction with the two main cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that are integral components of the endocannabinoid system.

Binding Affinity

Δ⁹-THCB has been demonstrated to bind to both human CB1 and CB2 receptors with significant affinity. A key study by Linciano et al. (2020) determined the binding affinity (Ki) of Δ⁹-THCB for these receptors.[1] The results are summarized in the table below.

| Compound | hCB1 Receptor Ki (nM) | hCB2 Receptor Ki (nM) | Reference |

| Δ⁹-THCB | 15 | 51 | [1] |

| (-)-trans-Δ⁹-THC | 40.7 | 36 | [2] |

Table 1: Binding Affinities of Δ⁹-THCB and Δ⁹-THC for Human Cannabinoid Receptors

The data indicate that Δ⁹-THCB possesses a higher binding affinity for the CB1 receptor compared to Δ⁹-THC, suggesting it may be more potent in eliciting CB1-mediated effects. Its affinity for the CB2 receptor is comparable to that of Δ⁹-THC.[1][2]

Agonist Activity

In vivo studies in mice have characterized Δ⁹-THCB as a partial agonist at the CB1 receptor.[1] This was determined through the canonical cannabinoid tetrad test, which assesses four key physiological and behavioral effects mediated by CB1 receptor activation.

Downstream Signaling Pathways

As a partial agonist at the CB1 receptor, Δ⁹-THCB is presumed to activate the canonical downstream signaling pathways associated with this receptor. While specific studies on the signaling cascades of Δ⁹-THCB are limited, the established mechanisms for CB1 receptor agonists like Δ⁹-THC provide a strong predictive framework.

G-Protein Coupling

CB1 receptors are primarily coupled to inhibitory G-proteins of the Gi/o family.[3] Upon agonist binding, a conformational change in the receptor facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein, leading to its activation and dissociation from the βγ-subunits.

Figure 1: Δ⁹-THCB-induced G-protein coupling at the CB1 receptor.

Inhibition of Adenylyl Cyclase

The activated Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase.[2] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream target proteins.

Figure 2: Inhibition of the adenylyl cyclase pathway by Δ⁹-THCB.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

CB1 receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[3] This activation can be mediated by both the Gβγ subunits and through other signaling intermediates. The activation of the MAPK/ERK pathway is implicated in the regulation of gene expression and neuroplasticity.

Figure 3: Activation of the MAPK/ERK signaling pathway by Δ⁹-THCB.

Experimental Protocols

Cannabinoid Receptor Binding Assay

The following is a generalized protocol for determining the binding affinity of a ligand to cannabinoid receptors, based on standard methodologies in the field.

Figure 4: Workflow for a cannabinoid receptor binding assay.

Methodology:

-

Cell Membrane Preparation: Membranes from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (Δ⁹-THCB).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Tetrad Test

The tetrad test is a series of four behavioral assessments used to evaluate the in vivo cannabimimetic activity of a compound.[1]

Figure 5: Workflow for the mouse cannabinoid tetrad test.

Methodology:

-

Animal Dosing: Male mice are administered with either the vehicle or different doses of Δ⁹-THCB via intraperitoneal injection.[1]

-

Locomotor Activity: Spontaneous locomotor activity is measured by placing the mouse in an open-field arena and recording the distance traveled or the number of beam breaks over a specific period.

-

Catalepsy: The bar test is used to assess catalepsy. The mouse's forepaws are placed on a horizontal bar, and the time it remains immobile is recorded.

-

Analgesia: The tail-flick or hot-plate test is used to measure the analgesic effect. The latency to withdraw the tail from a heat source is recorded.

-

Hypothermia: The core body temperature is measured using a rectal probe.

Conclusion

Δ⁹-THCB is a high-affinity partial agonist at the CB1 receptor, with a binding affinity that surpasses that of Δ⁹-THC. Its mechanism of action is primarily mediated through the activation of CB1 receptors, leading to the engagement of canonical downstream signaling pathways, including G-protein coupling, inhibition of adenylyl cyclase, and activation of the MAPK/ERK pathway. Further research is warranted to fully elucidate the specific signaling profile of Δ⁹-THCB and to explore its potential therapeutic applications, particularly in areas where its distinct potency at the CB1 receptor may offer a therapeutic advantage. This guide provides a foundational understanding of the core mechanism of action of Δ⁹-THCB to aid in these future research and development endeavors.

References

- 1. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol [iris.unimore.it]

- 2. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 3. Delta 9-tetrahydrocannabinol-induced MAPK/ERK and Elk-1 activation in vivo depends on dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro pharmacological profile of Butyl-delta(9)-tetrahydrocannabinol.

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Butyl-delta(9)-tetrahydrocannabinol

Executive Summary

Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a butyl homolog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), is a phytocannabinoid found in medicinal Cannabis sativa varieties.[1][2] Its structural similarity to Δ⁹-THC, the primary psychoactive component of cannabis, has prompted investigations into its pharmacological profile. This document provides a comprehensive overview of the in vitro pharmacology of Butyl-Δ⁹-THC, focusing on its interactions with cannabinoid receptors. It consolidates available quantitative data, details the experimental protocols used for its characterization, and visualizes key cellular signaling pathways and experimental workflows.

Cannabinoid Receptor Binding Profile

The primary mechanism of action for many cannabinoids is through direct interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Butyl-Δ⁹-THC has been characterized for its binding affinity at these receptors using competitive radioligand binding assays. The affinity, reported as the inhibition constant (Kᵢ), indicates the concentration of the ligand required to occupy 50% of the receptors in the presence of a radiolabeled ligand.

A study by Linaldi et al. (2020) determined the binding affinities of Butyl-Δ⁹-THC for the human CB1 and CB2 receptors, revealing a high affinity for CB1, comparable to that of Δ⁹-THC itself.[1][2][3]

Table 1: Cannabinoid Receptor Binding Affinities of Butyl-Δ⁹-THC

| Compound | Receptor | Kᵢ (nM) | Source |

|---|---|---|---|

| Butyl-Δ⁹-THC (Δ⁹-THCB) | Human CB1 | 15 | [1][3] |

| Butyl-Δ⁹-THC (Δ⁹-THCB) | Human CB2 | 51 |[1][3] |

Cannabinoid Receptor Functional Activity

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4] Agonist activation of these receptors initiates a signaling cascade that typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6]

While detailed in vitro functional data such as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) from assays like GTPγS binding or cAMP accumulation for Butyl-Δ⁹-THC are not extensively reported in the reviewed literature, in vivo studies provide insight into its functional nature. The tetrad test in mice, a classic behavioral assay for CB1 receptor activation, showed that Butyl-Δ⁹-THC exhibits partial agonistic activity at the CB1 receptor.[1][2][3] This suggests that it binds to and activates the receptor but elicits a submaximal response compared to a full agonist.

Cellular Signaling Pathway

As a CB1/CB2 receptor agonist, Butyl-Δ⁹-THC is presumed to follow the canonical Gi/o-coupled signaling pathway. The binding of Butyl-Δ⁹-THC to the receptor induces a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This activation causes the dissociation of the Gαi-GTP complex from the Gβγ dimer. The activated Gαi-GTP complex then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.

Detailed Experimental Protocols

The characterization of Butyl-Δ⁹-THC relies on standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1 or HEK293 cells).[7] Cells are harvested, homogenized in a lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in a storage buffer and protein concentration is determined.[7]

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.[8]

-

Incubation: In a 96-well plate, membrane homogenates (e.g., 5 µg of protein) are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (Butyl-Δ⁹-THC).[8]

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled, potent cannabinoid agonist (e.g., 5,000 nM CP-55,940) to define non-specific binding.[8]

-

Reaction & Termination: The plates are incubated for 60-90 minutes at 30°C with gentle shaking.[8] The reaction is terminated by rapid filtration through glass fiber filter plates (e.g., Unifilter GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.[8]

-

Quantification: The filters are washed with ice-cold wash buffer and dried. A scintillation cocktail is added, and the radioactivity trapped on the filters is counted using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a receptor agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Experimental Protocol:

-

Membrane Preparation: As described in the binding assay protocol, membranes from cells expressing the receptor of interest are used.

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 150 mM NaCl, 9 mM MgCl₂, 0.2 mM EGTA, and ~1.4 mg/mL BSA, pH 7.4.[9]

-

Incubation: Cell membranes (e.g., 20 µg) are incubated in a 96-well plate with a low concentration of [³⁵S]GTPγS (e.g., 0.5 nM), an excess of GDP (e.g., 30 µM) to ensure a basal state, and varying concentrations of the test agonist (Butyl-Δ⁹-THC).[9]

-

Controls: Basal binding is determined in the absence of an agonist. Non-specific binding is determined using a high concentration of unlabeled GTPγS (e.g., 40 µM).[9] A known full agonist (e.g., 10 µM CP-55,940) is used as a positive control.[9]

-

Reaction & Termination: The reaction mixture is incubated for 1-2 hours at 37°C with gentle shaking.[9] The reaction is terminated by rapid filtration, similar to the binding assay.

-

Quantification: The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the agonist. A dose-response curve is fitted using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This is a cell-based functional assay that measures the downstream effect of Gi/o-coupled receptor activation: the inhibition of adenylyl cyclase.

Experimental Protocol:

-

Cell Culture: Whole cells (e.g., CHO-CB2 cells) are cultured in appropriate media and seeded into 96-well plates.[10]

-

Pre-treatment: Cells are typically pre-treated with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.

-

Agonist Treatment: Cells are treated with varying concentrations of the test agonist (Butyl-Δ⁹-THC).

-

Stimulation: Adenylyl cyclase is then stimulated using an agent like forskolin (e.g., 3 µM) to induce cAMP production.[10] A Gi/o agonist will inhibit this forskolin-stimulated cAMP accumulation.

-

Cell Lysis & Detection: After incubation, the cells are lysed. The intracellular cAMP concentration is then measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).[4][11]

-

Data Analysis: The amount of cAMP produced is plotted against the agonist concentration. A dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ for the inhibition of cAMP accumulation.

References

- 1. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery [mdpi.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. 4.2.6. GTPγS Binding Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. marshall.edu [marshall.edu]

An In-Depth Technical Guide on the Binding Affinity of Butyl-delta(9)-tetrahydrocannabinol for CB1 and CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a butyl homolog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), for the human cannabinoid receptors CB1 and CB2. This document details the quantitative binding data, experimental methodologies for affinity assessment, and the associated signaling pathways, offering valuable insights for research and drug development in the cannabinoid field.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Recent studies have elucidated the binding profile of Δ⁹-THCB for both human CB1 and CB2 receptors.

A key study isolated Δ⁹-THCB from a medicinal Cannabis sativa variety and determined its binding affinity for human CB1 and CB2 receptors, revealing Kᵢ values of 15 nM and 51 nM, respectively[1][2]. This demonstrates a higher affinity of Δ⁹-THCB for the CB1 receptor compared to the CB2 receptor.

For contextual understanding, the binding affinities of Δ⁹-THCB are presented alongside those of other prominent natural and synthetic cannabinoids in the table below.

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Receptor Selectivity |

| Δ⁹-THCB (Butyl-THC) | 15 [1][2] | 51 [1][2] | CB1-preferential |

| Δ⁹-THC (Pentyl-THC) | 10 - 40.7 | 24 - 35.2 | Non-selective |

| Δ⁹-THCV (Propyl-THC) | 75.4 | 63 | Non-selective |

| Cannabidiol (CBD) | >1000 (micromolar range) | >1000 (micromolar range) | Low affinity for CB1/CB2 |

| CP-55,940 (Synthetic Agonist) | 0.5 - 5.0 | 0.69 - 2.8 | Non-selective |

| WIN-55,212-2 (Synthetic Agonist) | 16.7 | 3.7 | CB2-preferential |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for cannabinoid receptors is commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., Δ⁹-THCB) to displace a radiolabeled ligand that has a known high affinity for the receptor. While the specific, detailed protocol from the primary study on Δ⁹-THCB is not fully available, a representative methodology is outlined below based on established protocols.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for CB1 and CB2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940.

-

Test Compound: Unlabeled Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB).

-

Non-specific Binding Control: A high concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN-55,212-2 or CP-55,940) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, and bovine serum albumin (BSA).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor (CB1 or CB2).

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate storage buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand ([³H]CP-55,940) to each well.

-

Add increasing concentrations of the unlabeled test compound (Δ⁹-THCB).

-

For total binding, add only the radioligand and assay buffer to designated wells.

-

For non-specific binding, add the radioligand and a saturating concentration of a potent unlabeled ligand to designated wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Below is a Graphviz diagram illustrating the workflow of a competitive radioligand binding assay.

Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist like Δ⁹-THCB, they initiate intracellular signaling cascades that lead to various physiological effects.

Canonical Gαi/o-Protein Coupled Signaling

Both CB1 and CB2 receptors primarily couple to inhibitory G-proteins of the Gαi/o family.[3] This coupling triggers a series of downstream events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] The net effect is a reduction in neuronal excitability and neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 and CB2 receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating cell growth, differentiation, and survival.[3]

The following diagrams illustrate the canonical signaling pathways for CB1 and CB2 receptors.

Alternative and Biased Signaling Pathways

Emerging evidence suggests that cannabinoid receptor signaling is more complex than initially understood. The concept of "biased agonism" or "functional selectivity" proposes that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.

-

Gαs and Gαq Coupling: Under certain conditions, the CB1 receptor has been shown to couple to stimulatory G-proteins (Gαs) or G-proteins that activate phospholipase C (Gαq).[6] Gαs coupling would lead to an increase in cAMP, opposing the effect of Gαi coupling. Gαq activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. While less common, some studies suggest the possibility of Gαs coupling for the CB2 receptor as well.[7]

-

β-Arrestin-Mediated Signaling: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, cannabinoid receptors can recruit β-arrestins.[8][9] β-arrestins can act as scaffold proteins to initiate G-protein-independent signaling cascades, such as the activation of the MAPK pathway, and are also involved in receptor desensitization and internalization.[5][10][11]

The diagram below illustrates the concept of biased signaling, where a ligand might preferentially activate one pathway over another.

Conclusion

Butyl-delta(9)-tetrahydrocannabinol exhibits a high affinity for both CB1 and CB2 receptors, with a preference for CB1. Its binding initiates canonical Gαi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. The potential for biased agonism and the activation of alternative signaling cascades highlight the complexity of cannabinoid receptor pharmacology and open new avenues for the development of targeted therapeutics with improved efficacy and reduced side effects. This guide provides a foundational understanding for researchers and professionals working to harness the therapeutic potential of novel cannabinoids like Δ⁹-THCB.

References

- 1. researchgate.net [researchgate.net]

- 2. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Biased β-Arrestin-Mediated Signaling Downstream from the Cannabinoid 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Mechanisms of Biased β-Arrestin-Mediated Signaling Downstream from the Cannabinoid 1 Receptor | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Potential Therapeutic Effects of Butyl-delta(9)-tetrahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a naturally occurring butyl homolog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), has emerged as a compound of significant interest within the scientific community. Possessing a unique chemical structure, Δ⁹-THCB exhibits distinct pharmacological properties, including a notable affinity for cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the current understanding of Δ⁹-THCB, with a focus on its potential therapeutic applications. We delve into its chemical synthesis, receptor binding characteristics, and the preclinical evidence for its analgesic and anti-inflammatory effects. Detailed experimental protocols for key in vivo assays are provided, alongside a summary of its known signaling pathways. This document aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel cannabinoid-based therapeutics.

Introduction

The cannabis plant contains a complex array of over 100 phytocannabinoids, with Δ⁹-tetrahydrocannabinol (Δ⁹-THC) being the most well-known psychoactive constituent. However, research into the so-called "minor" cannabinoids is uncovering compounds with unique therapeutic potential. Among these is Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB), a homolog of Δ⁹-THC distinguished by a butyl side chain instead of the more common pentyl chain.[1] This seemingly subtle structural difference can significantly influence a compound's interaction with the endocannabinoid system, potentially leading to altered potency and therapeutic effects.[1]

Early investigations into Δ⁹-THCB suggest that it may possess analgesic and anti-inflammatory properties.[2] Its interaction with the primary cannabinoid receptors, CB1 and CB2, indicates a potential to modulate various physiological processes, including pain perception and immune responses. This guide synthesizes the available scientific literature on Δ⁹-THCB to provide a detailed technical overview for researchers and drug development professionals.

Chemical Structure and Synthesis

The chemical formula for Butyl-delta(9)-tetrahydrocannabinol is C₂₀H₂₈O₂.[3] Like its pentyl counterpart, it possesses a tricyclic dibenzopyran core. The key structural feature that differentiates Δ⁹-THCB from Δ⁹-THC is the presence of a four-carbon butyl chain attached to the aromatic ring, in place of the five-carbon pentyl chain.[1]

Synthetic Pathway

The synthesis of Δ⁹-THCB can be achieved through the acid-catalyzed condensation of 4-butylresorcinol with a suitable chiral monoterpene, such as (+)-p-mentha-2,8-dien-1-ol.[3][4] This reaction forms the characteristic three-ring structure of the tetrahydrocannabinol core.

A general synthetic workflow is outlined below:

Synthetic workflow for Butyl-delta(9)-tetrahydrocannabinol.

Pharmacodynamics: Receptor Binding and Signaling

Δ⁹-THCB exerts its effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

Receptor Binding Affinity

In vitro binding assays have demonstrated that Δ⁹-THCB has a notable affinity for both human CB1 and CB2 receptors.[2][5][6] The binding affinity, expressed as the inhibition constant (Ki), is a measure of the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | CB1 Receptor (Ki) | CB2 Receptor (Ki) |

| Δ⁹-THCB | 15 nM[2][5] | 51 nM[2][5] |

| Δ⁹-THC | ~25.1 - 40.7 nM[7] | ~35.2 - 36 nM[7] |

These data suggest that Δ⁹-THCB has a comparable, and in some reports, slightly higher affinity for the CB1 receptor than Δ⁹-THC.[6]

Signaling Pathway

Upon binding to the CB1 receptor, which is predominantly expressed in the central nervous system, Δ⁹-THCB acts as a partial agonist.[2][5] CB1 receptors are coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] This cascade of events ultimately modulates downstream cellular processes, including ion channel activity and gene expression.

CB1 receptor signaling pathway activated by Butyl-THC.

Potential Therapeutic Effects: Preclinical Evidence

Preclinical studies in animal models have provided initial evidence for the potential therapeutic effects of Δ⁹-THCB, particularly in the areas of analgesia and anti-inflammatory activity.

Analgesic Effects

The analgesic properties of Δ⁹-THCB have been investigated using the formalin test in mice.[2][5] This test is a widely used model of tonic pain and inflammation. It involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response: an acute neurogenic phase followed by a later inflammatory phase. The time the animal spends licking or biting the injected paw is measured as an indicator of pain. While the specific quantitative results for Δ⁹-THCB in this test are not yet widely published, the initial reports suggest it possesses analgesic properties.[2][5]

Anti-inflammatory Effects

The second phase of the formalin test is also indicative of an inflammatory response. The reported activity of Δ⁹-THCB in this phase suggests potential anti-inflammatory effects.[2][5]

Cannabimimetic Activity

The tetrad test is a battery of four assays used to assess the central effects of cannabinoid compounds in rodents. The four components are:

-

Hypomotility: Reduced spontaneous movement.

-

Catalepsy: A state of immobility.

-

Hypothermia: A decrease in body temperature.

-

Analgesia: Reduced sensitivity to pain.

Studies have shown that Δ⁹-THCB induces a partial agonistic activity toward the CB1 receptor in the tetrad test in mice, indicating some degree of central cannabinoid-like effects.[2][5]

Experimental Protocols

Formalin Test in Mice

Objective: To assess the analgesic and anti-inflammatory effects of a test compound.

Materials:

-

Male Swiss mice (20-25 g)

-

Formalin solution (e.g., 2.5% in saline)

-

Test compound (Butyl-THC) and vehicle

-

Observation chambers

-

Syringes and needles

Procedure:

-

Acclimatize mice to the testing environment for at least 30 minutes.

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally).

-

After a predetermined pretreatment time, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the mouse in an individual observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases:

-

Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-formalin injection.

-

Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.

-

-

Compare the paw licking/biting time between the treated and vehicle control groups. A significant reduction in this time indicates an analgesic effect.

Tetrad Test in Mice

Objective: To evaluate the cannabimimetic activity of a test compound.

Materials:

-

Male Swiss mice (20-25 g)

-

Test compound (Butyl-THC) and vehicle

-

Rectal probe for temperature measurement

-

Horizontal bar for catalepsy assessment

-

Open field arena for locomotor activity

-

Hot plate or tail-flick apparatus for analgesia

Procedure (performed sequentially on the same animal):

-

Baseline Measurements: Before drug administration, measure the baseline rectal temperature, locomotor activity, and pain response (hot plate latency or tail-flick latency).

-

Drug Administration: Administer the test compound or vehicle.

-

Hypothermia: At a set time post-administration (e.g., 30 minutes), measure the rectal temperature again. A significant decrease compared to baseline and the vehicle group indicates hypothermia.

-

Catalepsy: At a set time post-administration, gently place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time the mouse remains immobile in this position. Immobility for a defined period (e.g., >20 seconds) is considered catalepsy.

-

Hypomotility: Place the mouse in an open field arena and record its locomotor activity (e.g., distance traveled, number of line crossings) for a set duration. A significant decrease in activity compared to the vehicle group indicates hypomotility.

-

Analgesia: At a set time post-administration, assess the pain response using a hot plate or tail-flick test. A significant increase in the latency to respond to the thermal stimulus compared to baseline and the vehicle group indicates analgesia.

Analytical Methodologies

The quantification of Butyl-THC in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.

Sample Preparation and Analysis Workflow

Workflow for Butyl-THC analysis in biological samples.

A typical analytical procedure involves:

-

Sample Collection: Collection of the biological matrix of interest (e.g., blood, plasma).

-

Protein Precipitation: Addition of a solvent like acetonitrile to precipitate proteins.

-

Solid Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to further clean up the sample and concentrate the analyte.

-

Elution: The analyte is eluted from the SPE cartridge with an appropriate solvent.

-

LC-MS/MS Analysis: The cleaned extract is injected into an LC-MS/MS system for separation and detection.

Conclusion and Future Directions

Butyl-delta(9)-tetrahydrocannabinol is a promising phytocannabinoid with demonstrated affinity for cannabinoid receptors and early evidence of analgesic and anti-inflammatory properties. Its unique chemical structure warrants further investigation to fully elucidate its pharmacological profile and therapeutic potential.

Future research should focus on:

-

Quantitative in vivo studies: To determine the dose-response relationships for its analgesic and anti-inflammatory effects.

-

Comprehensive pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

-

In vitro functional assays: To fully characterize its efficacy and potency at CB1 and CB2 receptors.

-

Exploration of other potential therapeutic areas: Given its interaction with the endocannabinoid system, its effects on other conditions such as neurodegenerative diseases, anxiety, and appetite regulation should be investigated.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as the scientific community continues to unravel the therapeutic potential of Butyl-delta(9)-tetrahydrocannabinol.

References

- 1. cannabissciencetech.com [cannabissciencetech.com]

- 2. Pharmacokinetics of delta-9-tetrahydrocannabinol following acute cannabis smoke exposure in mice; effects of sex, age, and strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous and sensitive LC–MS/MS determination of tetrahydrocannabinol and metabolites in human plasma | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetrad test - Wikipedia [en.wikipedia.org]

- 7. cannabissciencetech.com [cannabissciencetech.com]

- 8. researchgate.net [researchgate.net]

The Neuroprotective Potential of Butyl-delta(9)-tetrahydrocannabinol: Acknowledging the Research Frontier

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available, though limited, scientific information regarding Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB). It is critical to note that as of the date of this publication, specific research into the neuroprotective properties of this compound is not available in the public domain. Consequently, this guide provides a foundational understanding of Δ⁹-THCB based on existing preclinical data for other pharmacological effects and contextualizes its potential for neuroprotection by drawing parallels with well-studied cannabinoids. The experimental protocols and signaling pathways described are therefore based on general cannabinoid research and should be considered hypothetical in the context of Δ⁹-THCB-specific neuroprotective mechanisms until further research is conducted.

Introduction to Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB)

Butyl-delta(9)-tetrahydrocannabinol, also known as Δ⁹-THCB, THC-C4, or Butyl-THC, is a naturally occurring phytocannabinoid found in the cannabis plant.[1][2][3] It is a homologue of the more widely known delta(9)-tetrahydrocannabinol (Δ⁹-THC), differing in the length of its alkyl side chain—possessing a butyl group instead of the pentyl group found in Δ⁹-THC.[1][4][5][6][7] This structural difference is significant as the alkyl side chain length is known to influence the biological activity of cannabinoids.[1] While research on Δ⁹-THCB is still in its nascent stages, preliminary studies have begun to elucidate its pharmacological profile.

Known Pharmacological Properties

To date, the primary research on Δ⁹-THCB has focused on its interaction with the endocannabinoid system and its potential analgesic and anti-inflammatory effects.

Receptor Binding Affinity

A key aspect of a cannabinoid's activity is its affinity for the cannabinoid receptors, CB1 and CB2. A preclinical study has determined the binding affinities (Ki) of Δ⁹-THCB for these receptors.[1]

| Compound | Receptor | Binding Affinity (Ki) |

| Butyl-delta(9)-tetrahydrocannabinol (Δ⁹-THCB) | CB1 | 15 nM |

| CB2 | 51 nM | |

| delta(9)-tetrahydrocannabinol (Δ⁹-THC) | CB1 | ~40 nM |

Data sourced from a 2023 preclinical study.[1]

This data suggests that Δ⁹-THCB has a higher binding affinity for the CB1 receptor than Δ⁹-THC, indicating it may be a more potent CB1 agonist.[1]

Preclinical In Vivo Studies

A single mouse study has provided the only known in vivo data on the biological effects of Δ⁹-THCB. The study utilized the tetrad test, a standard method for assessing cannabimimetic activity.[1]

| Test | Observation | Implied Property |

| Formalin Test | Reduction in pain behavior | Analgesic |

| Anti-inflammatory |

Findings from a mouse tetrad test.[1]

These initial findings suggest that Δ⁹-THCB exhibits analgesic and anti-inflammatory properties, likely mediated through its interaction with cannabinoid receptors.[1]

Hypothetical Neuroprotective Mechanisms: A Framework for Future Research

While direct evidence for the neuroprotective properties of Δ⁹-THCB is lacking, the well-documented neuroprotective effects of other cannabinoids, such as Δ⁹-THC and Cannabidiol (CBD), provide a theoretical framework for potential mechanisms that could be investigated for Δ⁹-THCB.

CB1 Receptor-Mediated Neuroprotection

The high affinity of Δ⁹-THCB for the CB1 receptor is a strong indicator that it may share some of the neuroprotective mechanisms of Δ⁹-THC. Activation of presynaptic CB1 receptors in the central nervous system is known to inhibit the release of excitatory neurotransmitters, particularly glutamate. This reduction in glutamatergic signaling can mitigate excitotoxicity, a common pathway of neuronal damage in acute and chronic neurodegenerative conditions.

Caption: Hypothetical CB1-mediated reduction of excitotoxicity by Δ⁹-THCB.

Anti-inflammatory Mechanisms

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. The anti-inflammatory properties of cannabinoids are well-established and are mediated in part through the CB2 receptor, which is expressed on immune cells, including microglia in the brain. The observed anti-inflammatory effects of Δ⁹-THCB in peripheral tissues suggest it may also modulate neuroinflammatory responses.

Caption: Potential anti-neuroinflammatory action of Δ⁹-THCB via CB2 receptor modulation.

Proposed Experimental Protocols for Investigating Neuroprotective Properties

To ascertain the neuroprotective potential of Δ⁹-THCB, a systematic approach employing established in vitro and in vivo models is necessary.

In Vitro Neuroprotection Assays

A foundational step would be to assess the ability of Δ⁹-THCB to protect cultured neurons from various insults.

Objective: To determine if Δ⁹-THCB can prevent neuronal cell death induced by excitotoxicity, oxidative stress, or neuroinflammation.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons, or neuronal cell lines (e.g., SH-SY5Y), are cultured under standard conditions.

-

Induction of Neurotoxicity:

-

Excitotoxicity: Cells are exposed to high concentrations of glutamate or N-methyl-D-aspartate (NMDA).

-

Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Neuroinflammation: Neurons are co-cultured with activated microglia or treated with lipopolysaccharide (LPS).

-

-

Treatment: Cells are pre-treated with a range of concentrations of Δ⁹-THCB for a specified duration before the neurotoxic insult.

-

Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT assay, LDH release assay, or by using fluorescent live/dead cell staining.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ of Δ⁹-THCB for neuroprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. In the weeds: A comprehensive review of cannabis; its chemical complexity, biosynthesis, and healing abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

The Untapped Anti-inflammatory Potential of Butyl-delta(9)-tetrahydrocannabinol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the anti-inflammatory potential of Butyl-delta(9)-tetrahydrocannabinol (Δ9-THCB). Due to a scarcity of specific research on this particular homolog of Δ9-tetrahydrocannabinol (THC), this document extrapolates potential mechanisms of action and proposes experimental protocols based on the well-established anti-inflammatory properties of Δ9-THC and other cannabinoids. The aim is to furnish a foundational resource to stimulate and guide future research into the therapeutic promise of Δ9-THCB.

Introduction to Butyl-delta(9)-tetrahydrocannabinol (Δ9-THCB)

Butyl-delta(9)-tetrahydrocannabinol, a lesser-known phytocannabinoid, is a structural analog of Δ9-THC, distinguished by the replacement of the pentyl side chain with a butyl group. While the psychoactive and therapeutic effects of Δ9-THC have been extensively studied, the pharmacological profile of its homologs, such as Δ9-THCB, remains largely unexplored. Preliminary data suggests that Δ9-THCB interacts with the endocannabinoid system, indicating a potential for therapeutic applications, including the modulation of inflammatory processes.

Current State of Knowledge: Quantitative Data